molecular formula C16H21N3O4S2 B2524741 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole CAS No. 956251-05-1

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole

Cat. No.: B2524741
CAS No.: 956251-05-1
M. Wt: 383.48
InChI Key: ZWDSLCTVSJSSES-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of two sulfonyl groups attached to a pyrazole ring, with additional methyl and phenyl groups enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Sulfonyl Groups: The phenylsulfonyl and piperidylsulfonyl groups are introduced via sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(phenylsulfonyl)pyrazole
  • 3,5-Dimethyl-1-(piperidylsulfonyl)pyrazole
  • 3,5-Dimethyl-1-(phenylsulfonyl)-4-(morpholinosulfonyl)pyrazole

Uniqueness

3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole is unique due to the presence of both phenylsulfonyl and piperidylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-13-16(25(22,23)18-11-7-4-8-12-18)14(2)19(17-13)24(20,21)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDSLCTVSJSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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